4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine
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Overview
Description
4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, an aziridine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine typically involves multiple steps. One common approach is the reaction of 4-bromomethylpyridine with 4-hydroxybenzyl alcohol to form an intermediate, which is then reacted with 1-(cyclopropylmethyl)aziridine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylmethylpyridine derivatives.
Scientific Research Applications
4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aziridine and pyridine moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including anticancer and antimicrobial properties.
Imidazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is unique due to its combination of a cyclopropylmethyl group, an aziridine ring, and a pyridine ring.
Properties
IUPAC Name |
4-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-17(1)12-21-13-18(21)14-22-19-5-3-15(4-6-19)11-16-7-9-20-10-8-16/h3-10,17-18H,1-2,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVKVVYHWMFORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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